N-(3-acetamidophenyl)-3-chlorobenzamide
Description
N-(3-Acetamidophenyl)-3-chlorobenzamide (molecular formula: C₁₅H₁₃ClN₂O₂; molecular weight: 288.73 g/mol) is a benzamide derivative characterized by a 3-chlorobenzoyl group linked via an amide bond to a 3-acetamidophenyl moiety . Its structure confers unique electronic and steric properties due to the electron-withdrawing chlorine atom and the polar acetamido group. Its synthesis typically involves amide coupling reactions, similar to methods described for related benzamides .
Properties
Molecular Formula |
C15H13ClN2O2 |
|---|---|
Molecular Weight |
288.73 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-chlorobenzamide |
InChI |
InChI=1S/C15H13ClN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20) |
InChI Key |
XZMOBKLRYXTSSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Position Matters : The position of the chlorine atom (e.g., 3-Cl vs. 4-Cl in ) and additional functional groups (e.g., nitro in , hydroxyl in ) significantly alter electronic properties and biological interactions.
- Heterocyclic Derivatives : Compounds like N-(1H-Benzo[d]imidazol-2-yl)-3-chlorobenzamide and N-(Benzothiazol-2-yl)-3-chlorobenzamide exhibit enhanced bioactivity due to the heterocyclic moiety, which may improve receptor binding.
Physical and Spectral Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
